Dibutyltin oxide
Overview
Description
Dibutyltin oxide, also known as dibutyloxotin, is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is a colorless solid that, when pure, is insoluble in organic solvents. This compound is widely used as a reagent and a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Dibutyltin oxide (DBTO) is an organotin compound that primarily targets organic compounds in chemical reactions . It is commonly used as a Lewis acid catalyst in organic synthesis .
Mode of Action
DBTO interacts with its targets by acting as a catalyst in various chemical reactions. For instance, it is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . DBTO has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols . It also finds use as a transesterification catalyst .
Biochemical Pathways
DBTO affects the biochemical pathways involved in the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols . It also plays a role in allylation reactions, cycloaddition reactions, and ring-opening polymerizations .
Pharmacokinetics
It is known that dbto is a colorless solid that, when pure, is insoluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of solubilizing agents.
Result of Action
The result of DBTO’s action is the formation of new compounds through its catalytic activity. For example, it can facilitate the formation of carbon-carbon bonds and the preparation of esters from carboxylic acids and alcohols . In addition, it can direct regioselective reactions, allowing for the selective modification of certain functional groups in a molecule .
Action Environment
The action of DBTO can be influenced by various environmental factors. For instance, the presence of other reagents, the temperature, and the solvent used can all affect the efficiency and selectivity of the reactions catalyzed by DBTO . Furthermore, DBTO is known to be stable under heat, with a melting point of over 300°C . It should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
Dibutyltin oxide is commonly used as a Lewis acid catalyst in organic synthesis . It can be used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols .
Cellular Effects
It is known that organotin compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known to act as a catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds and the preparation of esters .
Temporal Effects in Laboratory Settings
It is known that organotin compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
Organotin compounds are known to have various effects in animal models, which can vary depending on the dosage .
Metabolic Pathways
Organotin compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
Organotin compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Organotin compounds are known to be localized to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin oxide can be synthesized through the hydrolysis of dibutyltin dichloride. The process involves adding sodium hydroxide solution to dibutyltin dichloride, followed by neutralization and surfactant addition. The mixture is then heated to initiate the alkaline hydrolysis reaction, resulting in this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dispersing this compound in a medium containing blocked polyisocyanate or a curing agent with activated ester groups. This method ensures the stability and effectiveness of the compound as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutyltin dioxide.
Reduction: It can be reduced to dibutyltin hydride using reducing agents like poly(methylhydrosiloxane) (PMHS).
Substitution: this compound reacts with carboxylic acids to form distannoxanes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.
Substitution: Carboxylic acids under mild heating conditions.
Major Products:
Oxidation: Dibutyltin dioxide.
Reduction: Dibutyltin hydride.
Substitution: Distannoxanes.
Scientific Research Applications
Dibutyltin oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in regioselective alkylation, acylation, and sulfonation reactions.
Biology: this compound is studied for its potential antitumor and antifungal activities.
Medicine: Research is ongoing to explore its use in developing novel antitumor agents.
Industry: It is used as a stabilizer in paints, coatings, and plastics, ensuring longer product life cycles.
Comparison with Similar Compounds
- Dibutyltin dichloride
- Dibutyltin dilaurate
- Tributyltin oxide
Comparison:
- Dibutyltin dichloride: Unlike dibutyltin oxide, dibutyltin dichloride is more soluble in organic solvents and is used primarily as a precursor in the synthesis of other organotin compounds .
- Dibutyltin dilaurate: This compound is widely used as a curing catalyst in the production of silicones and polyurethanes, whereas this compound is more commonly used in regioselective reactions .
- Tributyltin oxide: Tributyltin oxide is known for its biocidal properties and is used in antifouling paints, while this compound is primarily used as a catalyst and stabilizer .
This compound stands out due to its versatility as a catalyst in various chemical reactions and its stability in industrial applications.
Properties
IUPAC Name |
dibutyl(oxo)tin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBRKRYDCGYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027315 | |
Record name | Stannane, dibutyloxo- | |
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Molecular Weight |
248.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER. | |
Record name | Stannane, dibutyloxo- | |
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Record name | DI-n-BUTYLTIN OXIDE | |
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Boiling Point |
161.9 °C | |
Record name | DI-n-BUTYLTIN OXIDE | |
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Solubility |
Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor) | |
Record name | DI-n-BUTYLTIN OXIDE | |
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Density |
Relative density (water = 1): 1.5 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.000004 | |
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CAS No. |
818-08-6 | |
Record name | Dibutyltin oxide | |
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Record name | Stannane, dibutyloxo- | |
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Record name | DIBUTYLTIN OXIDE | |
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Melting Point |
105 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibutyltin oxide?
A1: this compound has the molecular formula [(C4H9)2SnO]n and exists as a polymer in the solid state. The molecular weight of the monomeric unit is 248.92 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound is commonly characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 119Sn), and Mössbauer spectroscopy.
Q3: What is the primary application of this compound?
A3: this compound is primarily used as a catalyst in various organic reactions, particularly in the synthesis of esters and polyesters.
Q4: How does this compound catalyze transesterification reactions?
A4: DBTO reacts with alcohols to form dialkoxide intermediates. These intermediates facilitate the exchange of alkoxy groups between esters, effectively catalyzing the transesterification process. []
Q5: What factors influence the catalytic activity of this compound in transesterification reactions?
A5: Factors like catalyst concentration, temperature, reaction time, and the presence of other reagents (like alcohols) can influence DBTO's catalytic activity in transesterification. [] For instance, in the transesterification of poly[ethylene-co-(vinyl acetate)] with 1-octanol, the reaction rate was found to be proportional to the concentrations of the ester and alcohol, and the square root of the catalyst concentration. []
Q6: What are the advantages of using this compound as a catalyst in organic synthesis?
A6: this compound often offers mild reaction conditions, high selectivity, and good yields, making it a desirable catalyst in various organic reactions.
Q7: Can you provide examples of specific reactions where this compound is used as a catalyst?
A7: this compound is utilized in various reactions, including: * Transesterification: For instance, it catalyzes the reaction between dimethyl carbonate (DMC) and phenol to produce diphenyl carbonate (DPC), a key step in polycarbonate synthesis. [] * Crosslinking: DBTO catalyzes the crosslinking of ethylene-co-vinyl acetate (EVA) copolymer with tetraalkoxysilanes, enhancing its mechanical properties. [] * Polymerization: It is used in the ring-opening polymerization of oxepan-2,7-dione, contributing to the development of novel polymers. [] * Regioselective Reactions: DBTO enables regioselective transformations in carbohydrates, such as the selective sulfonylation of α-chelatable primary alcohols and the regioselective synthesis of sugar derivatives. [, ]
Q8: What is the role of this compound in the crosslinking of ethylene-co-vinyl acetate (EVA)?
A8: DBTO reacts with the pendant ester groups of EVA to form dimeric 1-alkoxy-3-acetoxytetrabutyldistannoxane species distributed along the polymer chains. These species catalyze the ester-alkoxysilane exchange reaction with the crosslinking agent (tetraalkoxysilane), leading to the formation of a crosslinked network. []
Q9: How does this compound contribute to regioselective synthesis in carbohydrate chemistry?
A9: DBTO reacts selectively with hydroxyl groups of carbohydrates to form dibutylstannylene acetals. This selective reactivity allows for the differentiation of hydroxyl groups based on their reactivity and steric environment, enabling the synthesis of specific carbohydrate derivatives. []
Q10: Has computational chemistry been employed to study this compound?
A10: While computational studies specifically on this compound are limited in the provided research, computational chemistry techniques can be applied to investigate its properties and reactivity.
Q11: What types of computational studies could be conducted on this compound?
A11: Computational studies could investigate the structure and bonding in DBTO, its interaction with different reagents, the mechanism of its catalytic activity, and potential modifications for improved performance.
Q12: What are the known safety concerns associated with this compound?
A12: Like many organotin compounds, this compound can be toxic. It is harmful if swallowed, inhaled, or absorbed through the skin. Proper handling and personal protective equipment are crucial when working with DBTO.
Q13: What is the environmental impact of this compound?
A13: Organotin compounds, including this compound, can have detrimental effects on aquatic organisms. They can persist in the environment and bioaccumulate, posing risks to ecosystems. Responsible handling, use, and disposal are essential to minimize its environmental impact.
Q14: Are there any alternatives to this compound in its various applications?
A16: Researchers are exploring alternative catalysts and reagents that offer similar reactivity with potentially lower toxicity and environmental impact. For instance, other organometallic compounds, enzymes, and heterogeneous catalysts are being investigated as potential substitutes. []
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